Isoeugénol d'éthyle

Vue d'ensemble

Description

Ethyl isoeugenol is an organic compound belonging to the class of phenylpropanoids. It is a derivative of eugenol, which is a major component of clove oil. Ethyl isoeugenol is known for its pleasant fragrance and is widely used in the flavor and fragrance industry. It is also used in various scientific research applications due to its biological activities.

Applications De Recherche Scientifique

Ethyl isoeugenol has a wide range of scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its antimicrobial and antioxidant properties.

Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.

Mécanisme D'action

Target of Action

Ethyl isoeugenol, a derivative of eugenol, exhibits promising biological potential. It has been found to have a broad spectrum of antibacterial action, including activity against bacterial strains such as Escherichia coli and Staphylococcus aureus . The primary targets of ethyl isoeugenol are therefore these bacterial cells, where it interacts with their cellular components to exert its antimicrobial effects.

Mode of Action

It is known that eugenol, the parent compound of ethyl isoeugenol, has a non-disruptive detergent-like mechanism of action . This suggests that ethyl isoeugenol may interact with the bacterial cell membrane in a similar manner, permeabilizing it without causing significant morphological changes .

Biochemical Pathways

Eugenol and its derivatives, including ethyl isoeugenol, are biosynthesized via the reduction of a coniferyl alcohol ester This process involves several enzymatic reactions that lead to the formation of the final product

Pharmacokinetics

Research on eugenol derivatives suggests that modifications to the eugenol molecule can lead to a favorable pharmacokinetic profile for oral availability . This implies that ethyl isoeugenol may also possess suitable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which could impact its bioavailability and efficacy.

Result of Action

The molecular and cellular effects of ethyl isoeugenol are primarily related to its antimicrobial activity. It has been found to have a promising antibacterial potential, with a lower minimum inhibitory concentration than eugenol . This suggests that ethyl isoeugenol is capable of inhibiting bacterial growth at lower concentrations, thereby exerting a more potent antimicrobial effect.

Action Environment

The action of ethyl isoeugenol can be influenced by various environmental factors. For instance, the presence of other compounds, such as those found in polymers and resins, can affect the stability and efficacy of ethyl isoeugenol . Furthermore, the pH, temperature, and presence of other microbial species can also impact the antimicrobial activity of ethyl isoeugenol.

Analyse Biochimique

Biochemical Properties

Ethyl isoeugenol interacts with various enzymes, proteins, and other biomolecules. It is biosynthesized via reduction of a coniferyl alcohol ester . The key enzyme in this pathway is isoeugenol monooxygenase (IEM), which converts isoeugenol to vanillin . The nature of these interactions involves oxidation of the side chains of propenylbenzenes .

Cellular Effects

Ethyl isoeugenol has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has demonstrated antibacterial properties against many species, such as Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli .

Molecular Mechanism

The molecular mechanism of ethyl isoeugenol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by inhibiting NF-κB activation, downregulating prostaglandin synthesis, reducing cyclooxygenase-2 activity, inducing cell cycle arrest in the S phase, and causing apoptotic cell death .

Temporal Effects in Laboratory Settings

Over time, ethyl isoeugenol exhibits changes in its effects in laboratory settings. It has been observed that the derivatives involving esterification reactions in the hydroxyl group of the eugenol molecule’s phenol resulted in a significant reduction of the antioxidant action .

Dosage Effects in Animal Models

The effects of ethyl isoeugenol vary with different dosages in animal models. A lower minimum inhibitory concentration of 500 μg/mL than eugenol (1000 μg/mL) has been observed . High concentrations can be toxic .

Metabolic Pathways

Ethyl isoeugenol is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . For instance, it is metabolized into vanillin through an epoxide–diol pathway .

Transport and Distribution

Ethyl isoeugenol is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .

Subcellular Localization

Related compounds like coniferyl alcohol acetyltransferase (CFAT) have been found to be located in the cytoplasm and nucleus .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl isoeugenol can be synthesized through the ethylation of eugenol. One common method involves the use of diethyl carbonate as the ethylating agent in the presence of a catalyst such as potassium fluoride on alumina (KF/γ-Al₂O₃). The reaction typically occurs under mild conditions, with the catalyst facilitating the conversion of eugenol to ethyl isoeugenol .

Industrial Production Methods: In industrial settings, the production of ethyl isoeugenol often involves the use of green chemistry principles to minimize environmental impact. For example, the use of dimethyl carbonate as a methylating agent in the presence of phase-transfer catalysts has been explored for the synthesis of related compounds . This approach reduces the need for harmful reagents and harsh reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions: Ethyl isoeugenol undergoes various chemical reactions, including:

Oxidation: Ethyl isoeugenol can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert ethyl isoeugenol to its corresponding alcohols.

Substitution: Ethyl isoeugenol can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Corresponding alcohols.

Substitution: Nitro, sulfonyl, and halogenated derivatives.

Comparaison Avec Des Composés Similaires

Ethyl isoeugenol is similar to other eugenol derivatives, such as:

Eugenol: The parent compound, known for its antimicrobial and antioxidant properties.

Isoeugenol: A structural isomer with similar biological activities.

Methyl isoeugenol: Another derivative with applications in the flavor and fragrance industry.

Uniqueness: Ethyl isoeugenol is unique due to its specific ethyl group substitution, which imparts distinct chemical and biological properties compared to other eugenol derivatives. Its pleasant fragrance and potential therapeutic applications make it a valuable compound in various fields.

Activité Biologique

Ethyl isoeugenol, a derivative of isoeugenol, has garnered attention in recent years for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Overview of Ethyl Isoeugenol

Ethyl isoeugenol (CAS Number: 7784-67-0) is an aromatic compound derived from isoeugenol, which itself is a phenolic compound found in various essential oils, particularly clove oil. Ethyl isoeugenol exhibits a range of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.

Biological Properties

1. Antimicrobial Activity

Ethyl isoeugenol has demonstrated significant antimicrobial effects against various pathogens. Studies indicate that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The mechanism of action involves disrupting bacterial cell membranes and inhibiting essential enzymes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 0.5 mg/mL |

| Staphylococcus aureus | 0.3 mg/mL |

2. Anti-inflammatory Effects

Research has shown that ethyl isoeugenol can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It affects signaling pathways such as NF-κB and COX-2, leading to decreased inflammation in models of arthritis and other inflammatory conditions.

3. Antioxidant Activity

Ethyl isoeugenol exhibits strong antioxidant properties, scavenging free radicals and reducing oxidative stress. This activity contributes to its potential protective effects against chronic diseases linked to oxidative damage.

Case Studies

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of ethyl isoeugenol on human cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The results indicated that ethyl isoeugenol inhibited cell proliferation and induced apoptosis in a dose-dependent manner.

- Cell Line : MCF-7

- IC50 : 25 µM

- Mechanism : Induction of apoptosis through caspase activation.

Case Study 2: Anti-inflammatory Activity in Animal Models

In a rat model of induced arthritis, administration of ethyl isoeugenol significantly reduced paw swelling and inflammatory markers compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.

The biological activities of ethyl isoeugenol can be attributed to several mechanisms:

- Membrane Disruption : Ethyl isoeugenol interacts with lipid membranes, leading to increased permeability and cell death in microbial cells.

- Cytokine Modulation : It inhibits the expression of pro-inflammatory cytokines like TNF-α and IL-6.

- Apoptosis Induction : Ethyl isoeugenol activates apoptotic pathways in cancer cells by modulating Bcl-2 family proteins.

Safety and Toxicology

While ethyl isoeugenol shows promise as a therapeutic agent, safety assessments are crucial. Studies indicate that it has low toxicity levels; however, further research on long-term exposure and potential side effects is necessary.

Propriétés

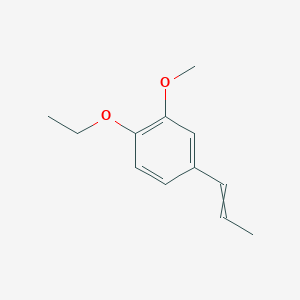

IUPAC Name |

1-ethoxy-2-methoxy-4-prop-1-enylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-4-6-10-7-8-11(14-5-2)12(9-10)13-3/h4,6-9H,5H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSKXPFBGRLCEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C=CC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60864125 | |

| Record name | Benzene, 1-ethoxy-2-methoxy-4-(1-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7784-67-0 | |

| Record name | Ethylisoeugenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7784-67-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethoxy-2-methoxy-4-(1-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-ethoxy-2-methoxy-4-(1-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60864125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.